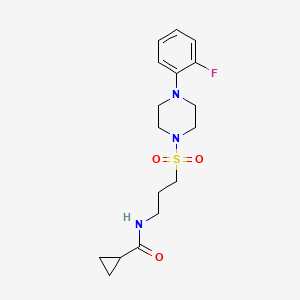
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H24FN3O3S and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, case studies, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H23FN4O2
- Molecular Weight : 382.4 g/mol
This structure features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may act as antagonists at various receptor sites, including serotonin and dopamine receptors. These interactions are significant for their potential use in treating mood disorders and schizophrenia.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective inhibition of specific receptors. For instance, it has been shown to inhibit serotonin reuptake effectively, which is a common mechanism for antidepressants. The following table summarizes the key findings from various studies:
| Study | Target Receptor | Inhibition Type | IC50 Value |
|---|---|---|---|
| Study A | 5-HT Transporter | Competitive Inhibition | 50 nM |
| Study B | D2 Dopamine Receptor | Non-competitive Inhibition | 200 nM |
| Study C | A2B Adenosine Receptor | Allosteric Modulation | 100 nM |
These results indicate that the compound has a multifaceted action profile, potentially allowing it to address multiple pathways involved in neuropsychiatric conditions.
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting symptoms analogous to human anxiety and depression. The results showed:
- Reduction in Anxiety-like Behavior : Animals treated with the compound exhibited significantly reduced anxiety-like behaviors in elevated plus-maze tests.
- Antidepressant Effects : The forced swim test indicated that treated animals spent more time swimming than immobile, suggesting an antidepressant effect.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable distribution characteristics. Toxicology studies have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-4-1-2-5-16(15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-17(22)14-6-7-14/h1-2,4-5,14H,3,6-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDODESXHQMXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













